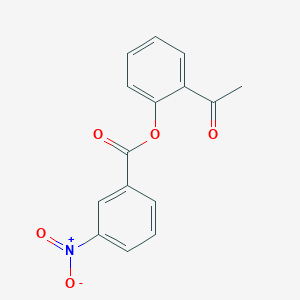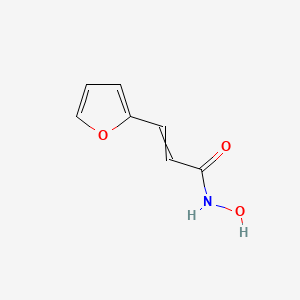![molecular formula C11H18N4 B14315364 4-[(E)-tert-Butyldiazenyl]heptanedinitrile CAS No. 109483-70-7](/img/structure/B14315364.png)
4-[(E)-tert-Butyldiazenyl]heptanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile typically involves the reaction of tert-butylamine with heptanedinitrile in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-tert-Butyldiazenyl]heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
4-[(E)-tert-Butyldiazenyl]heptanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific conditions and reactants.
Comparison with Similar Compounds
Similar Compounds
Heptanedinitrile: A simpler compound with two nitrile groups but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the diazenyl and nitrile groups.
Azobenzene: Contains a diazenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is unique due to the combination of its diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
109483-70-7 |
|---|---|
Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-(tert-butyldiazenyl)heptanedinitrile |
InChI |
InChI=1S/C11H18N4/c1-11(2,3)15-14-10(6-4-8-12)7-5-9-13/h10H,4-7H2,1-3H3 |
InChI Key |
FNZHAWYYFOIBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



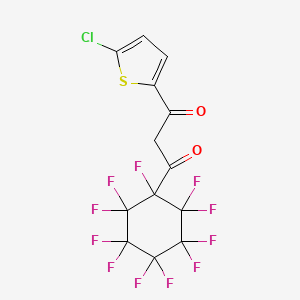
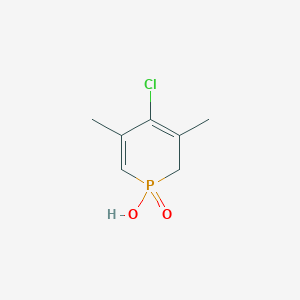
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
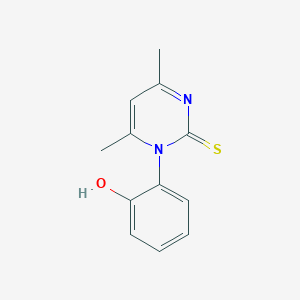
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
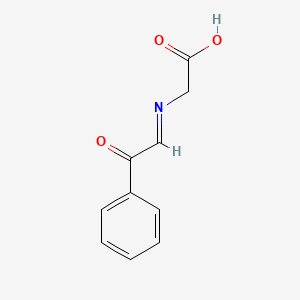
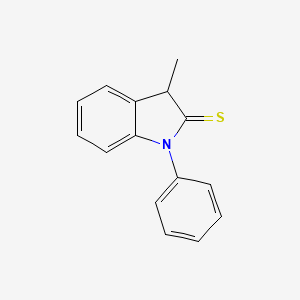
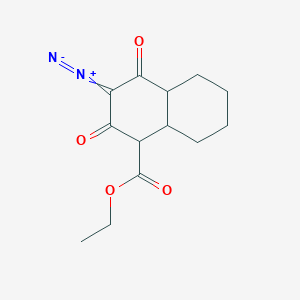
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
